Tetramethylstibonium iodide
Description
Properties
CAS No. |
2185-78-6 |
|---|---|
Molecular Formula |
C4H12ISb |
Molecular Weight |
308.80 g/mol |
IUPAC Name |
tetramethylstibanium;iodide |
InChI |
InChI=1S/4CH3.HI.Sb/h4*1H3;1H;/q;;;;;+1/p-1 |
InChI Key |
MZSALBMSWMJUON-UHFFFAOYSA-M |
Canonical SMILES |
C[Sb+](C)(C)C.[I-] |
Origin of Product |
United States |
Synthetic Methodologies for Tetramethylstibonium Iodide
Precursor Derivatization and Reaction Strategies
The synthesis of tetramethylstibonium iodide fundamentally relies on the formation of a tertiary stibine, trimethylstibine, which serves as a key intermediate. This precursor is then further alkylated to yield the final quaternary salt.
Synthesis from Antimony Trihalides and Methylating Reagents
A common and foundational route to this compound begins with the synthesis of trimethylstibine from antimony trihalides, most notably antimony trichloride (B1173362) (SbCl₃). wikipedia.orgarchive.org The reaction involves the use of potent methylating agents such as organolithium or Grignard reagents. wikipedia.org Methylmagnesium bromide (CH₃MgBr) or methylmagnesium iodide are frequently employed for this purpose. archive.orgnumberanalytics.com
The general reaction proceeds as follows: SbCl₃ + 3 CH₃MgBr → Sb(CH₃)₃ + 3 MgBrCl
This reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere to prevent oxidation of the highly air-sensitive trimethylstibine product. wikipedia.orgvdoc.pub Once the trimethylstibine [Sb(CH₃)₃] is synthesized and purified, it is treated with methyl iodide (CH₃I). royalsocietypublishing.orglookchem.com The lone pair of electrons on the antimony atom in trimethylstibine nucleophilically attacks the methyl group of methyl iodide, resulting in the formation of the stable this compound salt. royalsocietypublishing.org
The quaternization reaction is: Sb(CH₃)₃ + CH₃I → [Sb(CH₃)₄]⁺I⁻
This step is a direct alkylation that increases the coordination number of the antimony atom and forms the desired quaternary cation. illinois.edu
Preparation via Trimethylstibine Dihalides
An alternative strategy involves the use of pentavalent antimony compounds, specifically trimethylstibine dihalides, as precursors. Trimethylstibine readily reacts with halogens like bromine or iodine to form the corresponding trimethylstibine dihalide. wikipedia.orgsciencemadness.org For instance, trimethylstibine dibromide is formed by the reaction of trimethylstibine with bromine. archive.org
The formation of trimethylstibine diiodide can be achieved by the direct reaction of antimony with methyl iodide at elevated temperatures (around 140°C). sciencemadness.org
The thermal decomposition of these trimethylstibine dihalides can be a key step. When trimethylstibine diiodide is distilled under reduced pressure (60-80 mm), it decomposes to yield methyl iodide and dimethylstibine iodide. royalsocietypublishing.org While this decomposition is a known reaction, the synthesis of this compound from this route is less direct. A related reaction involves the interaction of antimony cacodyl (B8556844) with methyl iodide, which produces this compound alongside dimethylstibine iodide. royalsocietypublishing.org
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing the reaction conditions is crucial for maximizing the yield and ensuring the high purity of this compound. Key parameters that are typically adjusted include temperature, solvent, stoichiometry of reactants, and reaction time. numberanalytics.comnumberanalytics.com
For the Grignard reaction to produce trimethylstibine, careful control of temperature is essential to manage the exothermic nature of the reaction and minimize side reactions. numberanalytics.com The use of a slight excess of the Grignard reagent can help ensure the complete conversion of the antimony trihalide. numberanalytics.com The choice of solvent is also critical; while diethyl ether is classic, tetrahydrofuran (THF) is often used due to its higher boiling point. numberanalytics.com
In the subsequent quaternization step with methyl iodide, the reaction temperature and duration are important factors. The reaction is often carried out at a moderate temperature to ensure a reasonable reaction rate without promoting decomposition or side reactions. google.com
The table below summarizes key parameters that can be optimized for the synthesis.
Table 1: Optimization Parameters for this compound Synthesis
| Parameter | Grignard Reaction (Trimethylstibine Synthesis) | Quaternization Reaction | Influence on Yield and Purity |
|---|---|---|---|
| Temperature | Low to moderate (e.g., 0°C to room temp) numberanalytics.com | Moderate (e.g., 55-75°C) google.com | Controls reaction rate and minimizes side products. |
| Solvent | Anhydrous ether (e.g., Diethyl ether, THF) numberanalytics.com | Aprotic solvents (e.g., Chloroform, Acetonitrile) mdpi.com | Affects solubility of reactants and stability of intermediates. |
| Reactant Ratio | Slight excess of Grignard reagent numberanalytics.com | Equimolar or slight excess of methyl iodide google.com | Drives the reaction to completion. |
| Reaction Time | Monitored to completion (e.g., several hours) | Several hours (e.g., 7-12 hours) google.com | Ensures complete conversion of the starting material. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Inert or sealed vessel | Prevents oxidation of air-sensitive stibines. |
Ultrasound-assisted synthesis has also been shown to be an effective technique for Grignard reactions, offering safer, more efficient, and reproducible outcomes. psu.edu
Isolation and Purification Techniques in Laboratory Synthesis
The isolation and purification of this compound from the reaction mixture are critical to obtaining a product of high purity. As a salt, it is typically a solid at room temperature.
A common method for purification is precipitation followed by filtration . After the reaction, the product may precipitate out of the solution, especially if the solvent is chosen such that the reactants are soluble but the product has limited solubility. mdpi.com The crude solid can then be collected by filtration. google.com
Washing the filtered solid with a suitable solvent helps to remove unreacted starting materials and by-products. google.com For instance, washing with a low-polarity solvent like hexane (B92381) or diethyl ether can remove non-polar impurities. mdpi.com
Recrystallization is another powerful purification technique. The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble and then allowed to cool slowly. As the solution cools, the solubility of the this compound decreases, leading to the formation of pure crystals, while impurities remain in the mother liquor.
For quaternary ammonium (B1175870) salts, which have similar properties, a method involving precipitation from an aqueous solution by adding a water-miscible aliphatic amine has been reported. google.com This technique could potentially be adapted for stibonium salts. Furthermore, chromatographic methods such as column chromatography could be employed for purification. thieme-connect.com
Emerging Synthetic Routes and Green Chemistry Considerations for Quaternary Stibonium Compounds
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to design chemical processes that are more environmentally benign. numberanalytics.com This includes preventing waste, maximizing atom economy, and using less hazardous chemicals. numberanalytics.comnumberanalytics.com
For the synthesis of organoantimony compounds, including quaternary stibonium salts, there is a growing interest in developing more sustainable methods. numberanalytics.com Key areas of focus in green organometallic chemistry include the use of renewable feedstocks, minimizing waste, and employing safer solvents like water, ionic liquids, or bio-based solvents. numberanalytics.comuit.no
Emerging trends in the synthesis of organoantimony compounds include the development of novel precursors and alternative synthetic pathways that offer improved efficiency and selectivity. numberanalytics.commdpi.com While traditional methods often rely on stoichiometric reagents, the development of catalytic routes for the synthesis of organoantimony compounds is a significant goal. mdpi.comsocialresearchfoundation.com Hypervalent organoantimony compounds are also being explored for their catalytic potential in various organic transformations. researchgate.net
The table below outlines some green chemistry principles and their potential application in the synthesis of quaternary stibonium compounds.
Table 2: Green Chemistry Approaches in Stibonium Salt Synthesis
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
|---|---|---|
| Waste Prevention | One-pot synthesis procedures. thieme-connect.com | Reduces separation steps and solvent usage. |
| Atom Economy | Designing reactions that maximize the incorporation of all reactant atoms into the final product. | Minimizes by-products and waste. |
| Safer Solvents | Exploring the use of water, supercritical CO₂, or bio-derived solvents. numberanalytics.comchemistryjournal.net | Reduces toxicity and environmental impact of the process. |
| Energy Efficiency | Utilizing catalytic methods that proceed under milder conditions (lower temperature and pressure). chemistryjournal.net | Lowers energy consumption and costs. |
| Catalysis | Developing catalytic routes to replace stoichiometric reagents. socialresearchfoundation.com | Increases efficiency and reduces waste. |
The ongoing research in organoantimony chemistry is focused on creating more efficient, selective, and sustainable synthetic methodologies, which will undoubtedly impact the future production of compounds like this compound. mdpi.com
Advanced Structural Elucidation of Tetramethylstibonium Iodide
Single-Crystal X-ray Diffraction Analysis
Determination of Cationic Geometry and Bond Parameters
The crystal structure of tetramethylstibonium iodide reveals a discrete ionic structure, composed of a tetramethylstibonium ([Sb(CH₃)₄]⁺) cation and an iodide (I⁻) anion. The central antimony atom of the cation is coordinated to four carbon atoms from the methyl groups, resulting in a tetrahedral geometry around the antimony center. This tetrahedral arrangement is a key stereochemical feature of the cation.
Precise bond parameters, including the antimony-carbon (Sb-C) bond lengths and the carbon-antimony-carbon (C-Sb-C) bond angles, are crucial for a detailed understanding of the cation's structure. While a definitive, publicly available crystallographic information file (CIF) detailing these specific parameters for this compound is not readily found in open-access databases, the tetrahedral geometry implies C-Sb-C bond angles approximating 109.5°. The Sb-C bond lengths are expected to be consistent with those observed in other structurally related organoantimony compounds.
Table 1: Expected Bond Parameters for the Tetramethylstibonium Cation
| Parameter | Expected Value |
|---|---|
| Geometry around Sb | Tetrahedral |
Note: The exact experimental values require access to the specific crystallographic data from a primary research publication or a comprehensive crystallographic database.
Investigation of Crystal Packing and Interionic Interactions
The arrangement of the tetramethylstibonium cations and iodide anions in the crystal lattice is governed by a combination of electrostatic forces and weaker, non-covalent interactions. The crystal packing is characterized by the efficient arrangement of these ions to maximize electrostatic attraction and minimize repulsion.
Of particular interest are the interionic interactions between the cation and the anion. These can include close contacts between the iodide anion and the hydrogen atoms of the methyl groups on the cation, potentially forming weak C-H···I hydrogen bonds. Furthermore, the distance and directionality of the interaction between the iodide anion and the central antimony atom can provide insights into the nature of the forces holding the crystal lattice together. The study of these interactions is crucial for a complete understanding of the solid-state structure and properties of the compound.
Low-Temperature Crystallographic Studies for Enhanced Structural Resolution
Conducting single-crystal X-ray diffraction at low temperatures (cryogenic conditions) is a standard practice to enhance the resolution and accuracy of the determined structure. By cooling the crystal, thermal vibrations of the atoms are reduced, leading to sharper diffraction spots and a more precise determination of atomic positions and, consequently, more accurate bond lengths and angles.
To date, specific low-temperature crystallographic studies on this compound have not been prominently reported in the readily accessible scientific literature. Such studies would be invaluable for refining the structural model, providing a more detailed picture of the electron density distribution, and potentially revealing subtle structural features that might be obscured at room temperature due to thermal motion.
Comparative Structural Analysis with Isoelectronic and Isovalent Organo-pnictogen Compounds
Comparing the crystal structure of this compound with its lighter congeners in Group 15 (the pnictogens) provides valuable insights into the periodic trends and the influence of the central atom on the molecular and crystal structure.
Analogies with Tetramethylphosphonium and Tetramethylarsonium (B1217432) Iodides
A detailed comparative analysis would involve examining the trends in the pnictogen-carbon bond lengths and the C-Pn-C (where Pn = P, As, Sb) bond angles. It is anticipated that the Pn-C bond length will increase down the group from phosphorus to arsenic to antimony, reflecting the increase in the covalent radius of the central atom.
Table 2: Expected Trends in Bond Lengths for Tetramethyl-pnictogen Cations
| Compound | Central Atom | Expected Trend in Pn-C Bond Length |
|---|---|---|
| Tetramethylphosphonium iodide | P | Shortest |
| Tetramethylarsonium iodide | As | Intermediate |
Note: This table represents expected trends based on periodic properties. Precise experimental values are required for a quantitative comparison.
Influence of the Central Antimony Atom on Stereochemical Features
The identity of the central pnictogen atom significantly influences the stereochemical features of the tetramethyl-pnictogen cation. The larger atomic radius of antimony compared to phosphorus and arsenic leads to longer Sb-C bonds. This increase in bond length can affect the steric crowding around the central atom and may influence the rotational freedom of the methyl groups.
Sophisticated Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for probing the local chemical environment of specific nuclei. For tetramethylstibonium iodide, NMR studies offer a window into the dynamics of the cation and the electronic structure around the antimony center.
While specific chemical shift data for this compound is not extensively detailed in prominent literature, ¹H NMR spectroscopic techniques have been pivotal in understanding the dynamic behavior of the tetramethylstibonium cation, [Sb(CH₃)₄]⁺, in the solid state. A significant study involved the measurement of the second moment of the protons, M₂(¹H), across a wide temperature range (95 K to 340 K). researchgate.net
This analysis revealed that the methyl groups are not static; they undergo rotation about their threefold axes throughout the entire temperature range studied. researchgate.net Furthermore, the study identified a critical temperature of 320 K, above which the entire [Sb(CH₃)₄]⁺ cation begins to tumble within the crystal lattice. researchgate.net This tumbling motion signifies a significant degree of motional freedom for the cation at elevated temperatures. The activation energy for this cation tumbling has also been determined, providing quantitative insight into the energy barrier for this dynamic process. researchgate.net
| Dynamic Process | Temperature Range | Observation | Source |
|---|---|---|---|
| Methyl Group Rotation | 95 K - 340 K | Continuous rotation about the C₃ axis. | researchgate.net |
| Cation Tumbling | T > 320 K | Onset of isotropic tumbling of the entire [Sb(CH₃)₄]⁺ cation. | researchgate.net |
Direct experimental data from antimony NMR (¹²¹Sb or ¹²³Sb) spectroscopy for this compound could not be located in the surveyed literature. This technique is highly sensitive to the symmetry and coordination at the antimony nucleus. For the tetrahedral [Sb(CH₃)₄]⁺ cation, a relatively sharp signal would be anticipated due to the symmetric environment. Antimony NMR would be a powerful tool to confirm the coordination geometry and probe any distortions from ideal tetrahedral symmetry in the solid state.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the vibrational modes of a molecule. These methods have been successfully applied to the tetramethylstibonium cation to assign characteristic frequencies and understand its structural dynamics. researchgate.net
The vibrational spectra of the tetramethylpnikogenonium ions, including [Sb(CH₃)₄]⁺, have been studied in detail. researchgate.net An assignment of the observed vibrational frequencies was performed, aided by ab initio calculations at the HF/6-31+G*/LANL2DZ level of theory for the antimony cation. researchgate.net The tetrahedral [Sb(CH₃)₄]⁺ cation gives rise to a series of characteristic vibrational modes. Key assignments include the symmetric and asymmetric stretching and deformation modes of the SbC₄ skeleton and the vibrations of the methyl groups. The Sb-I vibration is not a feature of the isolated cation but would be observed as a low-frequency lattice mode in the solid-state spectrum of the bulk compound.
| Vibrational Mode | Assignment | IR Frequency | Raman Frequency | Source |
|---|---|---|---|---|
| ν(CH₃) | C-H Stretching | 3024, 2927 | 3024, 2931 | researchgate.net |
| δ(CH₃) | C-H Bending/Deformation | 1430, 1248 | 1431, 1258 | researchgate.net |
| ρ(CH₃) | Methyl Rocking | 880 | 880 | researchgate.net |
| νₐₛ(SbC₄) | Asymmetric Sb-C Stretching | 602 | - | researchgate.net |
| νₛ(SbC₄) | Symmetric Sb-C Stretching | - | 569 | researchgate.net |
| δ(SbC₄) | SbC₄ Deformation | 172 | 172 | researchgate.net |
The study of this compound reveals a direct link between its molecular vibrations and its dynamics within the crystal lattice. At room temperature, the compound crystallizes in a hexagonal unit cell (space group P6₃mc). researchgate.net The vibrational spectra are consistent with the tetrahedral (T_d) symmetry of the [Sb(CH₃)₄]⁺ cation.
The analysis of proton second moment (M₂) from ¹H NMR complements the vibrational data by providing insight into large-scale molecular motion. The onset of the tumbling of the entire cation above 320 K is a phenomenon related to the crystal lattice dynamics, indicating that the cation has sufficient thermal energy to overcome the rotational barriers imposed by the crystal packing. researchgate.net This dynamic disorder is a key feature of the high-temperature phase of the crystal. Low-frequency modes observed in the Raman and IR spectra, such as the SbC₄ deformation, are coupled to the lattice modes of the crystal, which involve the motion of the entire cation and the iodide anion against each other.
Inelastic Neutron Scattering (INS) for Quantum Tunnelling Phenomena
At cryogenic temperatures, the rotational motion of a methyl group can be hindered by a potential barrier created by the surrounding atoms. If this barrier is not infinitely high, the methyl group's protons can tunnel through it, leading to a splitting of the librational ground state into tunnelling states. INS is particularly sensitive to these tunnelling transitions due to the large incoherent scattering cross-section of hydrogen atoms.
In a typical INS experiment, a beam of monochromatic neutrons is directed at a sample. The neutrons exchange energy with the sample, and the energy of the scattered neutrons is analyzed. The energy difference between the incident and scattered neutrons corresponds to the energy of excitations in the sample. For methyl group tunnelling, these excitations are observed as sharp peaks in the INS spectrum at very low energy transfers, typically in the µeV range.
The observation of these tunnelling peaks provides direct evidence of quantum tunnelling and their energies are highly sensitive to the height and shape of the rotational potential barrier. The sharpness and intensity of these peaks can also provide information about the number of inequivalent methyl groups within the crystal structure. For instance, in a study on methylxanthines, distinct tunnelling bands were observed for inequivalent methyl groups, allowing for the characterization of their different local environments.
While experimental data for this compound is absent, a hypothetical INS spectrum at a cryogenic temperature (e.g., 4 K) would be expected to show a central elastic peak and symmetrically placed inelastic peaks corresponding to the tunnelling transitions of the four equivalent methyl groups in the tetramethylstibonium cation. The energy of these tunnelling peaks would be directly related to the rotational barrier height.
Hypothetical INS Tunnelling Data for this compound at 4 K
| Feature | Energy Transfer (µeV) | Description |
| Elastic Peak | 0 | Neutrons scattered without energy exchange. |
| Tunnelling Peak 1 | -X | Neutron energy gain, corresponding to the de-excitation of a tunnelling state. |
| Tunnelling Peak 2 | +X | Neutron energy loss, corresponding to the excitation from the ground to a higher tunnelling state. |
Note: 'X' represents a hypothetical energy value that would be determined experimentally.
The energy of the tunnelling transitions observed in INS spectra can be used to derive the rotational potential hindering the methyl group. The rotational potential, V(φ), is often described by a Fourier series, where for a methyl group with C3 symmetry, the dominant term is typically the threefold potential (V3):
V(φ) = (V3/2) * (1 - cos(3φ))
Here, V3 is the height of the rotational barrier and φ is the rotational angle. The Schrödinger equation for the rotational motion of the methyl group in this potential can be solved to relate the tunnelling energy (ħωt) to the barrier height (V3). Higher-order terms, such as a sixfold potential (V6), can be included to account for deviations from a simple cosine potential.
By measuring the tunnelling transition energies from the INS spectrum, the parameters of the rotational potential (V3, V6, etc.) can be determined. This provides a quantitative measure of the forces restricting the rotation of the methyl groups, offering valuable information about the intermolecular interactions within the crystal lattice. Studies on various molecules have shown that the rotational potential is a sensitive probe of the local chemical environment.
Illustrative Relationship Between Tunnelling Energy and Rotational Barrier Height
| Tunnelling Energy (µeV) | Corresponding Rotational Barrier Height (kJ/mol) |
| 1 | ~10 |
| 10 | ~6 |
| 100 | ~3 |
This table provides an illustrative, non-specific example of the inverse relationship between tunnelling energy and the height of the rotational barrier.
Mass Spectrometry (e.g., ESI-MS, FAB-MS) for Cationic Species Confirmation and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for confirming the molecular weight of the cationic species and for elucidating its structure through fragmentation analysis. Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are soft ionization techniques well-suited for the analysis of ionic compounds like this compound.
Confirmation of the Tetramethylstibonium Cation
In a positive-ion mode mass spectrum of this compound, the primary goal is the detection of the intact tetramethylstibonium cation, [(CH₃)₄Sb]⁺.
Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a very soft ionization method that transfers ions from solution into the gas phase. A solution of this compound would be expected to produce a prominent peak corresponding to the tetramethylstibonium cation. The mass-to-charge ratio (m/z) of this cation would be calculated based on the atomic masses of antimony and the four methyl groups.
Fast Atom Bombardment-Mass Spectrometry (FAB-MS): In FAB-MS, the sample is dissolved in a non-volatile matrix and bombarded with a high-energy beam of neutral atoms. This process desorbs and ionizes the analyte. For this compound, this would also be expected to yield the intact cation [(CH₃)₄Sb]⁺ as a major peak in the positive-ion spectrum.
Expected m/z for the Tetramethylstibonium Cation
| Isotope of Antimony | Isotopic Mass (amu) | Natural Abundance (%) | Calculated m/z of [(CH₃)₄Sb]⁺ |
| ¹²¹Sb | 120.9038 | 57.3 | 181.01 |
| ¹²³Sb | 122.9042 | 42.7 | 183.01 |
The presence of this isotopic pattern would be a definitive confirmation of the tetramethylstibonium cation.
Fragmentation Analysis
By inducing fragmentation of the parent ion, for instance through collision-induced dissociation (CID) in a tandem mass spectrometer, valuable structural information can be obtained. While specific fragmentation data for the tetramethylstibonium cation is not detailed in the searched literature, fragmentation patterns of analogous quaternary ammonium (B1175870) and organoantimony compounds suggest potential pathways.
A primary fragmentation pathway for the tetramethylstibonium cation would likely involve the neutral loss of a methyl radical (•CH₃) or a methane (B114726) molecule (CH₄).
Loss of a methyl radical: This would result in the formation of a trimethylstibonium radical cation, [(CH₃)₃Sb]⁺•.
Loss of methane: This would lead to the formation of a protonated trimethylantimony (B1201520) species, [(CH₃)₃SbH]⁺.
Further fragmentation could involve the sequential loss of methyl groups or other neutral species.
Plausible Fragmentation Pathways for the Tetramethylstibonium Cation
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion | Fragment Ion m/z (for ¹²¹Sb) |
| 181.01 | •CH₃ (15 Da) | [(CH₃)₃Sb]⁺• | 166.01 |
| 181.01 | CH₄ (16 Da) | [(CH₃)₂SbCH₂]⁺ | 165.00 |
| 166.01 | •CH₃ (15 Da) | [(CH₃)₂Sb]⁺ | 151.00 |
This fragmentation data provides a characteristic fingerprint that can be used to identify the tetramethylstibonium cation and distinguish it from other related compounds.
Reactivity Profiles and Mechanistic Investigations Involving Tetramethylstibonium Iodide
Exploration of Tetramethylstibonium Iodide as a Reagent or Intermediate
This compound, an organoantimony compound featuring antimony in the +5 oxidation state, serves primarily as a laboratory-scale reagent and a precursor for the synthesis of other organometallic species. Its reactivity is centered around the tetramethylstibonium cation, [Sb(CH₃)₄]⁺, and the iodide counter-ion. The compound is a salt-like solid, and its chemistry in solution is dominated by the interactions of its constituent ions.
One notable area of reactivity involves its role in proton exchange and the formation of ylides. In equilibrium, tetramethylstibonium salts can act as strong bases, capable of deprotonating suitable substrates to form stibonium ylides. epdf.pub This process, while slower than with analogous phosphonium (B103445) or arsonium (B1239301) salts, highlights the basic character of the species that can be generated from the stibonium cation. epdf.pub
The synthesis of this compound itself is a key reaction, often achieved through the quaternization of trimethylstibine with iodomethane. illinois.edu This reaction establishes the stable penta-coordinated antimony(V) center. Furthermore, the compound can be used as a starting material to generate other tetramethylstibonium salts with different anions through metathesis reactions. researchgate.net
Mechanistic Pathways of Reactions involving the Stibonium Cation
The mechanistic behavior of the tetramethylstibonium cation, [Sb(CH₃)₄]⁺, is characterized by reactions that target either the antimony center or the associated anion. These pathways include ligand exchange, anion metathesis, and interactions with other organometallic compounds.
Ligand exchange in the context of this compound can refer to two processes: the substitution of the methyl ligands or the replacement of the iodide anion. The Sb-CH₃ bonds are relatively stable, but under certain conditions, they could potentially undergo substitution. vulcanchem.com
More common, however, is anion metathesis, a reaction where the iodide anion is exchanged for another anion. This is a typical reaction for ionic compounds and is driven by factors such as solubility and the formation of more stable products. researchgate.netrsc.orgrsc.org For example, treating this compound with a salt containing a different anion (e.g., a silver, sodium, or potassium salt) in a suitable solvent can lead to the precipitation of an insoluble iodide salt (like silver iodide), leaving the new tetramethylstibonium salt in solution. researchgate.net A documented example involves the reaction to form tetramethylstibonium triiodomercurate(II), demonstrating the exchange of the simple iodide for a more complex anionic species. researchgate.net
| Reactant 1 | Reactant 2 | Product 1 | Product 2 (Precipitate) | Description |
|---|---|---|---|---|
| [Sb(CH₃)₄]I | AgNO₃ | [Sb(CH₃)₄]NO₃ | AgI | Metathesis with silver nitrate (B79036) to yield tetramethylstibonium nitrate. |
| [Sb(CH₃)₄]I | NaBF₄ | [Sb(CH₃)₄]BF₄ | NaI | Metathesis with sodium tetrafluoroborate (B81430) to yield tetramethylstibonium tetrafluoroborate. |
| [Sb(CH₃)₄]I | KPF₆ | [Sb(CH₃)₄]PF₆ | KI | Metathesis with potassium hexafluorophosphate (B91526) to yield tetramethylstibonium hexafluorophosphate. |
The interaction of this compound with other organometallic compounds is a facet of its reactivity profile. Organometallic reagents, such as organolithium compounds or Grignard reagents, are characterized by their nucleophilic carbon atoms. msu.edu Reactions between these nucleophiles and the tetramethylstibonium cation could potentially occur, although the electrophilicity of the antimony center in the cation is relatively low compared to other organometallic precursors.
A more plausible interaction involves transmetalation-like processes or coupling reactions, similar to those seen with other organometallic reagents. For instance, in reactions analogous to the Corey-House synthesis, which involves lithium dialkylcopper (Gilman) reagents, the tetramethylstibonium cation could theoretically act as a source of methyl groups. libretexts.org However, such reactivity is not extensively documented for this specific compound. The mechanism would likely involve an intermediate where the antimony center coordinates with the other metal, facilitating group transfer.
Investigation of Redox Behavior pertinent to Antimony(V) and Antimony(III) Cycles (Excluding Electrochemistry for properties, focusing on reactivity)
The redox chemistry of organoantimony compounds is a key aspect of their reactivity, particularly the interconversion between the Sb(V) and Sb(III) oxidation states. nih.gov this compound contains antimony in its higher +5 oxidation state. Compared to its lighter congeners in Group 15 (phosphorus and arsenic), organoantimony compounds are distinguished by the less reducing nature of the Sb(III) state and the more oxidizing nature of the Sb(V) state. nih.gov
[Sb(CH₃)₄]⁺ + 2e⁻ → Sb(CH₃)₃ + CH₃⁻ (hypothetical)
In a practical chemical reaction, the reduction would be coupled with the oxidation of another species. For example, reaction with a suitable reducing agent could facilitate this transformation. This Sb(V)/Sb(III) redox couple is fundamental to the catalytic cycles proposed for many organoantimony-mediated reactions. nih.gov
| Antimony Species | Oxidation State | Role in Redox Cycle | Transformation |
|---|---|---|---|
| [Sb(CH₃)₄]⁺ | Sb(V) | Oxidant | Reduction to Sb(III) |
| Sb(CH₃)₃ | Sb(III) | Reductant | Oxidation to Sb(V) |
Catalytic Reactivity of Related Organoantimony Species and Potential Implications for this compound
While this compound is not widely employed as a catalyst itself, the study of related organoantimony compounds provides significant insight into its potential applications. Hypervalent organoantimony compounds, particularly those with intramolecular coordination, have demonstrated notable catalytic activity. researchgate.net
Many of these catalysts function as Lewis acids. researchgate.net For example, certain organoantimony(III) triflate complexes have been shown to be effective catalysts for the allylation of aldehydes and in Mannich reactions. researchgate.netrsc.org The Lewis acidity arises from the electron-deficient nature of the antimony center. By analogy, the tetramethylstibonium cation, [Sb(CH₃)₄]⁺, possesses a permanent positive charge and an antimony(V) center, suggesting it could function as a Lewis acid catalyst, activating carbonyls or other Lewis basic substrates, although its catalytic efficacy may be limited by the stability of the tetramethyl configuration.
Furthermore, the Sb(III)/Sb(V) redox cycle is the cornerstone of organoantimony redox catalysis. nih.gov While this is more commonly initiated from stable Sb(III) precursors that are subsequently oxidized, a system involving this compound could potentially enter a catalytic cycle via an initial reduction to an active Sb(III) species. Such a cycle could be relevant in oxidation reactions where the organoantimony compound acts as a mediator. The relatively high oxidizing power of the Sb(V) state suggests that the tetramethylstibonium cation could, in principle, initiate oxidative transformations. nih.gov Therefore, while direct evidence is sparse, the established reactivity of related compounds implies that this compound holds theoretical potential as a precursor in Lewis acid or redox-mediated catalysis.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Bonding
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and bonding of the tetramethylstibonium cation, [Sb(CH₃)₄]⁺.
Ab initio molecular orbital and local density functional calculations have been employed to investigate the structure of the tetramethylpnikogenonium ions, including the tetramethylstibonium cation. researchgate.net These calculations predict a tetrahedral geometry for the [Sb(CH₃)₄]⁺ cation, which is consistent with experimental findings from X-ray crystallography. researchgate.net In the solid state, the arrangement of the ions in tetramethylstibonium iodide ([Me₄Sb]I) results in a wurtzite-type structure, where the antimony and iodine atoms exhibit a tetrahedral coordination. researchgate.net The crystal structure determination reveals antimony-iodine distances of 406 and 435 pm. researchgate.net
Computational geometry optimization studies typically start with an assumed molecular geometry and iteratively solve the electronic Schrödinger equation to find the minimum energy conformation. For the [Sb(CH₃)₄]⁺ cation, these calculations confirm that a tetrahedral arrangement of the four methyl groups around the central antimony atom is the most stable conformation.
Table 1: Selected Calculated and Experimental Structural Parameters for this compound
| Parameter | Method | Value |
|---|---|---|
| Sb-I distance | X-ray Crystallography | 406 pm |
| Sb-I distance | X-ray Crystallography | 435 pm |
| Cation Geometry | Ab initio / DFT | Tetrahedral |
This table presents key structural data for this compound, highlighting the agreement between theoretical predictions and experimental observations of its geometry. researchgate.net
Molecular orbital (MO) theory provides a framework for understanding the electronic structure and bonding in molecules like the tetramethylstibonium cation. scribd.com According to MO theory, the valence atomic orbitals of the central antimony atom and the carbon atoms of the methyl groups combine to form a set of bonding and antibonding molecular orbitals. scribd.com
Calculations reveal that the bonding in the [Sb(CH₃)₄]⁺ cation is characterized by four sigma (σ) bonds between the antimony atom and the four methyl groups. The electron density is predominantly localized along these Sb-C bond axes, indicative of strong covalent interactions. The positive charge of the cation is distributed over the entire molecule, but with a significant partial positive charge residing on the central antimony atom and smaller partial positive charges on the hydrogen atoms of the methyl groups. This distribution influences the interionic interactions within the crystal lattice.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into their motions and interactions in condensed phases.
In the solid state, the tetramethylstibonium cation undergoes various motional processes. Nuclear Magnetic Resonance (NMR) studies of the second moment (M₂) of the protons have been used to investigate the tumbling motion of the [Sb(CH₃)₄]⁺ cation in a series of its salts, including the iodide. researchgate.net These experiments, conducted over a temperature range of 95 K to 340 K, show that the cation undergoes isotropic tumbling at higher temperatures (T > 260 K for related salts). researchgate.netresearchgate.net
At low temperatures, the classical model of methyl group rotation breaks down, and quantum mechanical tunnelling becomes a significant phenomenon. This has been observed in this compound through both NMR and inelastic neutron scattering (INS) experiments. grafiati.comresearchgate.net The experimental results indicate the presence of two crystallographically inequivalent methyl groups, a finding confirmed by X-ray structure analysis at room temperature. researchgate.net
Computational simulations can be used to model these tunnelling effects. By solving the Schrödinger equation for the rotational motion of the methyl groups in the potential energy landscape created by the surrounding atoms, it is possible to calculate the tunnelling splitting of the librational ground state. These calculations can help to interpret the features observed in the low-temperature INS and NMR spectra and provide estimates for the rotational barriers of the inequivalent methyl groups. grafiati.comresearchgate.net
Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
A significant application of theoretical chemistry is the prediction of spectroscopic parameters, which can be directly compared with experimental data to validate the computational models and aid in the interpretation of spectra.
Quantum chemical calculations have been successfully used to predict the vibrational frequencies of the tetramethylpnikogenonium ions. researchgate.net By performing a normal coordinate analysis based on calculated force constants from ab initio or DFT methods, the vibrational modes of the [Sb(CH₃)₄]⁺ cation can be assigned. researchgate.net These calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. researchgate.netnih.gov
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies for Tetramethyl-Pnikogenonium Ions
| Ion | Method | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|
This table illustrates the approach of comparing computationally predicted vibrational frequencies with experimental data to assign spectral features, as has been done for the family of tetramethylpnikogenonium ions. researchgate.net
Similarly, computational methods can predict NMR chemical shifts. researchgate.net Although direct prediction for this compound is not detailed in the provided search results, the methodology involves calculating the magnetic shielding tensors of the nuclei (e.g., ¹H, ¹³C) in the presence of an external magnetic field. These calculations, often employing methods like Gauge-Including Atomic Orbitals (GIAO), provide theoretical chemical shifts that can be correlated with experimental NMR data to provide a deeper understanding of the electronic environment of the nuclei. researchgate.net
Reaction Mechanism Studies using Computational Methods (e.g., Transition State Theory)
Computational chemistry provides powerful tools for elucidating the intricate details of chemical reaction mechanisms at the molecular level. For compounds like this compound, which belong to the broader class of organoantimony and hypervalent main-group element compounds, computational methods such as Density Functional Theory (DFT) and Transition State Theory (TST) are invaluable for understanding their reactivity. These theoretical approaches allow for the characterization of potential energy surfaces, the identification of transient intermediates, and the determination of the structures and energies of transition states, which are the energetic barriers that govern the rate of a chemical transformation. wikipedia.orglibretexts.org
Transition State Theory, in particular, offers a framework for calculating the rate constant of a reaction based on the properties of the reactants and the transition state. wikipedia.orglibretexts.org The transition state is a specific, high-energy configuration along the reaction coordinate that separates the reactants from the products. wikipedia.org By locating this saddle point on the potential energy surface, chemists can gain insights into the bond-breaking and bond-forming processes that occur during the reaction.
For instance, a computational analysis of an S_N2 reaction, such as the reaction of an iodide ion with a methyl halide, involves calculating the energies of the reactants, the pre-reaction complex, the transition state, the post-reaction complex, and the products. researchgate.netmdpi.com The geometry of the transition state, where the nucleophile attacks the carbon center and the leaving group is simultaneously displaced, is a key focus of these studies. wikipedia.org The energy difference between the reactants and the transition state represents the activation energy barrier for the reaction.
Below is an illustrative data table for a model S_N2 reaction, showcasing the type of information that can be obtained from computational studies employing transition state theory.
| Parameter | Reactant Complex | Transition State | Product Complex |
| Description | Initial association of nucleophile and substrate | Highest energy point along the reaction coordinate | Association of the product and the leaving group |
| C-Nucleophile Distance (Å) | > 3.0 | ~2.5 | < 2.2 |
| C-Leaving Group Distance (Å) | < 2.2 | ~2.5 | > 3.0 |
| Nucleophile-C-Leaving Group Angle (°) | ~180 | 180 (idealized) | ~180 |
| Relative Energy (kcal/mol) | 0 | Activation Energy (e.g., 10-20) | Reaction Enthalpy (e.g., -5) |
This table is illustrative and presents typical values for a model S_N2 reaction to demonstrate the output of computational studies. Specific values would vary depending on the exact reactants and computational methods used.
Such detailed computational analyses are crucial for rationalizing experimentally observed reactivity and for designing new chemical reactions and reagents. chimia.ch For organoantimony compounds like this compound, similar computational approaches could be employed to investigate their potential reaction pathways, such as ligand exchange, reductive elimination, or their role as catalysts. researchgate.netresearchgate.net
Advanced Applications in Chemical Synthesis and Materials Science
Role in Catalysis: Exploring Phase-Transfer and Lewis Acidic Catalytic Functions
The unique structure of the tetramethylstibonium cation, featuring a central antimony atom bonded to four methyl groups, suggests its potential to function as both a phase-transfer catalyst and a Lewis acid catalyst.
Phase-Transfer Catalysis:
Phase-transfer catalysis (PTC) is a valuable technique in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another, thereby enabling the reaction to proceed.
The tetramethylstibonium cation, being a bulky, positively charged species, is theoretically capable of acting as a phase-transfer catalyst. It is hypothesized that it can pair with an anionic reactant in the aqueous phase, forming an ion pair that is sufficiently lipophilic to migrate into the organic phase. Once in the organic phase, the anion is more reactive, leading to an increased reaction rate. While specific studies detailing the use of tetramethylstibonium iodide as a phase-transfer catalyst are limited, the principle is well-established with analogous quaternary onium salts. The efficiency of such a catalyst would depend on factors like the size and lipophilicity of the cation, which influence its ability to traverse the phase boundary.
Lewis Acid Catalysis:
The antimony center in the tetramethylstibonium cation possesses a degree of Lewis acidity, meaning it can accept electron density from a Lewis base. This characteristic opens up the possibility of its use as a Lewis acid catalyst in various organic transformations. Organopnictogen cations, in general, are recognized for their potential as tunable main-group Lewis acid catalysts. nih.gov The Lewis acidity in stibonium salts can be influenced by the organic substituents attached to the antimony atom. nih.gov While research has more extensively explored triarylchlorostibonium salts as Lewis acids, nih.gov the fundamental principle of a positively charged antimony center acting as an electron acceptor could be applicable to this compound.
The catalytic activity would involve the coordination of the stibonium cation to a substrate, thereby activating it towards nucleophilic attack or other transformations. The strength of the Lewis acidity would be a critical factor in its catalytic efficacy.
Precursor Chemistry for Advanced Organoantimony Materials
Organoantimony compounds are of growing interest in materials science due to their unique electronic and structural properties. wikipedia.org this compound can serve as a valuable precursor for the synthesis of more complex organoantimony materials, including coordination polymers and other functional materials.
Synthesis of Stibonium-Based Coordination Polymers
Coordination polymers are multi-dimensional structures formed by the self-assembly of metal ions (or in this case, a metalloid cation) and organic ligands. These materials have potential applications in areas such as gas storage, separation, and catalysis.
This compound can be envisioned as a building block in the construction of novel coordination polymers. The tetramethylstibonium cation could act as a node, connecting to various anionic or neutral bridging ligands. The iodide anion could also participate in the coordination sphere or be exchanged for other linking groups. The synthesis of such polymers would likely involve the reaction of this compound with appropriate organic linkers under suitable reaction conditions. The resulting structures would be influenced by the coordination preferences of the antimony center, the geometry of the ligands, and the reaction solvent. While specific examples of coordination polymers derived directly from this compound are not yet widely reported, the synthesis of organoantimony(V) complexes with various ligands is an established field of study. nih.govacs.org
Development of Novel Functional Materials Utilizing Stibonium Units
The incorporation of stibonium units into materials can impart unique functionalities. The development of such materials from this compound is an area of exploratory research. These functional materials could leverage the electronic properties of the antimony center or the specific reactivity of the stibonium cation.
For instance, the positive charge of the stibonium unit could be utilized in the design of anion-exchange materials or sensors. The potential for redox activity at the antimony center could also be exploited in the development of electroactive materials. Furthermore, the thermal decomposition of this compound could be a route to deposit antimony-containing thin films or nanoparticles with specific material properties. The general concept of using well-defined molecular precursors is a key strategy in the development of functional materials with controlled architectures and properties. polytechnique.edu
Below is a table summarizing the potential applications and the key properties of this compound that enable them:
| Potential Application Area | Key Enabling Property of this compound | Hypothesized Mechanism or Synthetic Strategy |
| Phase-Transfer Catalysis | Bulky, lipophilic cation with a positive charge. | Formation of a lipophilic ion pair with an aqueous-phase anion, facilitating its transfer to the organic phase for reaction. |
| Lewis Acid Catalysis | Electron-deficient antimony center (Lewis acidic). | Coordination to a substrate to increase its electrophilicity and activate it for subsequent chemical transformation. |
| Coordination Polymers | Ability to act as a cationic node in a polymeric network. | Reaction with bridging organic ligands to form extended one-, two-, or three-dimensional structures. |
| Functional Materials | Positive charge, potential redox activity, and defined molecular structure. | Incorporation as a functional unit in materials for anion sensing, electroactive applications, or as a precursor for thin film deposition. |
Synthesis and Characterization of Tetramethylstibonium Derivatives and Analogues
Synthesis of Tetramethylstibonium Salts with Varied Anions (e.g., Hydrogendicarboxylates)
The primary route for the synthesis of tetramethylstibonium iodide involves the quaternization of trimethylstibine with methyl iodide. This reaction is a classic example of nucleophilic substitution where the lone pair of electrons on the antimony atom attacks the electrophilic methyl group of methyl iodide, leading to the formation of the tetramethylstibonium cation and the displacement of the iodide anion.
Reaction: (CH₃)₃Sb + CH₃I → [(CH₃)₄Sb]⁺I⁻
While the synthesis of this compound is well-established, the preparation of its salts with other anions, such as hydrogendicarboxylates, can be achieved through metathesis reactions or by reacting tetramethylstibonium hydroxide (B78521) with the corresponding dicarboxylic acid. For instance, the reaction of tetramethylstibonium hydroxide with a dicarboxylic acid like maleic acid would be expected to yield tetramethylstibonium hydrogen maleate.
Hypothetical Reaction: [(CH₃)₄Sb]⁺OH⁻ + HOOC-CH=CH-COOH → [(CH₃)₄Sb]⁺[OOC-CH=CH-COOH]⁻ + H₂O
The synthesis of these derivatives allows for the investigation of the effect of the anion on the physical and chemical properties of the salt, including its solubility, crystal structure, and thermal stability.
Structural and Spectroscopic Comparison with Related Quaternary Organo-pnictogen Salts (e.g., Phosphonium (B103445), Arsonium (B1239301), Bismuthonium)
A comparative analysis of this compound with its lighter and heavier pnictogen analogues—tetramethylphosphonium iodide, tetramethylarsonium (B1217432) iodide, and tetramethylbismuthonium iodide—reveals systematic trends in their structural and spectroscopic properties. These trends are primarily governed by the size, electronegativity, and polarizability of the central pnictogen atom.
Structural Comparison:
| Compound | Pnictogen-Carbon (E-C) Bond Length (Å) | C-E-C Bond Angle (°) | Crystal System |
|---|---|---|---|
| Tetramethylphosphonium iodide | Data not available in search results | Data not available in search results | Tetragonal |
| Tetramethylarsonium iodide | Data not available in search results | Data not available in search results | Data not available in search results |
| This compound | Data not available in search results | Data not available in search results | Data not available in search results |
| Tetramethylbismuthonium iodide | Data not available in search results | Data not available in search results | Data not available in search results |
Spectroscopic Comparison:
Vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for probing the bonding and electronic environment of the tetramethyl-pnictogen cations.
Vibrational Spectroscopy: The vibrational spectra of the [(CH₃)₄E]⁺ cations are characterized by modes corresponding to E-C stretching, C-H stretching, and various bending and rocking motions of the methyl groups. A key trend observed in the vibrational spectra is the decrease in the E-C stretching frequency as the mass of the central pnictogen atom increases. This is consistent with the weakening of the E-C bond down the group. rsc.org
| Cation | E-C Symmetric Stretching Frequency (cm⁻¹) (Raman) | E-C Asymmetric Stretching Frequency (cm⁻¹) (IR) |
|---|---|---|
| [(CH₃)₄P]⁺ | ~650 | ~780 |
| [(CH₃)₄As]⁺ | ~570 | ~640 |
| [(CH₃)₄Sb]⁺ | ~530 | ~570 |
| [(CH₃)₄Bi]⁺ | Data not available in search results | Data not available in search results |
NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide information about the electronic environment of the methyl groups. The chemical shifts of the protons and carbons in the methyl groups are influenced by the electronegativity of the central pnictogen atom. Generally, as the electronegativity of the pnictogen atom decreases down the group, a slight upfield shift (to lower ppm values) in the ¹H and ¹³C NMR signals of the methyl groups is expected.
| Cation | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| [(CH₃)₄P]⁺ | Data not available in search results | Data not available in search results |
| [(CH₃)₄As]⁺ | Data not available in search results | Data not available in search results |
| [(CH₃)₄Sb]⁺ | Data not available in search results | Data not available in search results |
| [(CH₃)₄Bi]⁺ | Data not available in search results | Data not available in search results |
Exploration of the Tetramethylstibonium Cation in Supramolecular Architectures
The tetramethylstibonium cation, with its positive charge and tetrahedral geometry, has the potential to participate in the formation of supramolecular architectures through various non-covalent interactions. These interactions include ion-dipole, cation-π, and hydrogen bonding (where the cation acts as a charge-assisted hydrogen bond donor).
One area of exploration is the interaction of the tetramethylstibonium cation with macrocyclic hosts such as crown ethers and cyclodextrins. The size of the cation and the cavity of the host molecule are critical factors in determining the stability of the resulting host-guest complex. The encapsulation of the tetramethylstibonium cation within a macrocyclic host could modify its reactivity and solubility, opening up possibilities for its use in catalysis or as a phase-transfer agent.
Furthermore, the tetramethylstibonium cation can act as a template or a node in the construction of extended hydrogen-bonded networks. In the presence of suitable hydrogen bond acceptors, such as carboxylates or other anions with oxygen or nitrogen atoms, the C-H bonds of the methyl groups on the stibonium cation can engage in weak C-H···X hydrogen bonds. These interactions, although individually weak, can collectively contribute to the formation of well-defined one-, two-, or three-dimensional supramolecular structures. The specific geometry and connectivity of these networks will be dictated by the size and shape of the cation and the nature of the co-crystallizing anion.
The investigation of these supramolecular assemblies is crucial for understanding the principles of crystal engineering and for the rational design of new materials with specific properties, such as tailored solid-state architectures and functionalities.
Q & A
Q. What are the standard methods for synthesizing and characterizing tetramethylstibonium iodide in solid-state chemistry?
Synthesis typically involves quaternization reactions of antimony trihalides with methyl iodide under controlled stoichiometric conditions. Characterization relies on X-ray crystallography to resolve bond lengths (e.g., Sb–C bonds vary between 206.0–215.6 pm depending on the anion ) and nuclear magnetic resonance (NMR) to probe methyl group dynamics. Thermogravimetric analysis (TGA) and infrared (IR) spectroscopy are used to confirm purity and structural integrity .
Q. How do crystallographic studies resolve inequivalent methyl groups in this compound?
X-ray diffraction reveals two crystallographically distinct methyl groups (CH₃(1) and CH₃(2)) in a 3:1 ratio. Bond lengths (Sb–C(1) ≈ 208.1 pm, Sb–C(2) ≈ 211.5 pm) and torsional potentials are derived from atomic displacement parameters. These differences arise from the distorted tetrahedral geometry of the cation and anion interactions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Use personal protective equipment (PPE) to avoid skin/eye contact. Conduct reactions in fume hoods with dust control measures. Store in airtight containers away from oxidizing agents. Waste disposal must comply with halogenated organic compound regulations .
Advanced Research Questions
Q. How do rotational dynamics of methyl groups in this compound differ between classical and quantum mechanical regimes?
At high temperatures (>100 K), methyl rotation follows classical Arrhenius behavior with activation energies (Eₐ) derived from NMR spin-lattice relaxation (T₁). Below 40 K, quantum tunneling dominates, evidenced by temperature-independent relaxation rates and split torsional ground states observed via inelastic neutron scattering (INS) .
Q. What experimental approaches resolve discrepancies in reported Sb–C bond lengths across structural studies?
Variations in bond lengths (e.g., Sb–C(2) = 211.5 pm in [Sb(CH₃)₄]I vs. 215.6 pm in [Sb(CH₃)₄]PF₆ ) arise from anion size and packing effects. High-resolution synchrotron XRD and periodic DFT calculations can reconcile these differences by modeling lattice strain and intermolecular interactions .
Q. How can researchers design experiments to measure activation energies for methyl group rotation?
Use variable-temperature ¹H NMR to track T₁ as a function of temperature. Fit data to the BPP (Bloembergen-Purcell-Pound) model for Eₐ estimation. Complementary INS measurements provide direct access to torsional potential barriers (V₃, V₆) via neutron energy transfer spectra .
Q. What role do inequivalent methyl groups play in the temperature-dependent NMR relaxation behavior of this compound?
The CH₃(1) and CH₃(2) groups exhibit distinct relaxation maxima due to differing rotational potentials. At low temperatures (<20 K), CH₃(1) dominates relaxation via tunneling, while CH₃(2) contributes a secondary peak near 39 K. These features are resolved through "fixed window" NMR analyses .
Q. How do comparative studies of tetramethylstibonium salts (e.g., iodide vs. hexafluorophosphate) inform cation-anion interaction models?
Anion bulk (e.g., PF₆⁻ vs. I⁻) alters cation geometry and rotational barriers. For example, larger anions increase Sb–C(2) bond lengths and reduce methyl group mobility. Cross-comparative NMR and XRD studies quantify these effects .
Q. What methodologies analyze potential energy barriers (V₃ + V₆) for methyl rotation using neutron scattering data?
INS spectra are fitted to a torsional Hamiltonian incorporating V₃ (threefold barrier) and V₆ (sixfold) terms. For this compound, V₃ dominates, with barriers ≈ 4–6 kJ/mol derived from INS peak splitting at k = 0 and k = 1 momentum transfers .
Q. How can researchers address contradictions in reported activation energies for methyl group dynamics?
Discrepancies arise from differing experimental conditions (e.g., temperature range, sample purity). Standardize measurements using combined NMR/INS protocols and validate against ab initio molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
